molecular formula C9H10FNO2 B1408425 4-Fluoro-2-(oxetan-3-yloxy)aniline CAS No. 1598601-78-5

4-Fluoro-2-(oxetan-3-yloxy)aniline

Cat. No. B1408425
M. Wt: 183.18 g/mol
InChI Key: NAGAYEAWVRCLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-2-(oxetan-3-yloxy)aniline” is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(oxetan-3-yloxy)aniline” consists of a fluorine atom (F) attached to an aniline group, and an oxetane ring attached to the aniline group via an oxygen atom .

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

Docking and quantitative structure–activity relationship (QSAR) studies involving compounds related to 4-Fluoro-2-(oxetan-3-yloxy)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and others, have been conducted to understand their inhibitory activity against c-Met kinase. These studies help in analyzing molecular features contributing to high inhibitory activity and in predicting biological activities of these compounds (Caballero et al., 2011).

Fluorescence Quenching Studies

Research on boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), in the context of fluorescence quenching by aniline in alcohols, reveals insights into the interaction dynamics and potential applications in sensing or molecular recognition mechanisms (Geethanjali et al., 2015).

Electrochemical Polymerization and Behavior

The electrochemical behavior and polymerization of fluoro-substituted anilines, such as 4-fluoroaniline, have been studied to understand the formation of soluble polymers and their potential applications in materials science (Cihaner & Önal, 2002).

Vibrational Analysis for NLO Materials

Vibrational analysis of compounds like 4-fluoro-3-(trifluoromethyl)aniline explores their potential use in non-linear optical (NLO) materials, offering insights into their structural and electronic properties relevant to optical applications (Revathi et al., 2017).

Directing Group Assisted Catalysis

Research on 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes highlights its role in facilitating selective chemical transformations, leading to diverse synthesis pathways for organic compounds (Wu et al., 2021).

Metabolism Studies

Investigations into the metabolism of chloro-fluoro-anilines in animals provide valuable data on the metabolic pathways, potential bioactivation, and the formation of metabolites, which are crucial for understanding the environmental and pharmacological implications of such compounds (Baldwin & Hutson, 1980).

Safety And Hazards

“4-Fluoro-2-(oxetan-3-yloxy)aniline” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Oxetanes, including “4-Fluoro-2-(oxetan-3-yloxy)aniline”, have potential applications in medicinal chemistry and drug discovery . They have been used to improve the physiochemical properties of drugs and have shown promise in the development of new therapeutic agents .

properties

IUPAC Name

4-fluoro-2-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGAYEAWVRCLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(oxetan-3-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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